4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one
Description
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Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,4-dihydroxy-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-4(2)8-5(9)6(10,11)3-7-8/h3-4,10-11H,1-2H3 |
InChI Key |
BJCXWOONUYVJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(C=N1)(O)O |
Origin of Product |
United States |
Biological Activity
4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one, a compound belonging to the pyrazolone class, has garnered interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one is C7H12N2O3, with a molecular weight of 172.18 g/mol. Its structure features a pyrazole ring substituted with hydroxyl and isopropyl groups, which enhance its solubility and reactivity. The presence of hydroxyl groups allows for hydrogen bonding, influencing its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains and fungi .
- Anticancer Properties : Pyrazolone derivatives are being investigated for their potential as anticancer agents. They have shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially serving as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines .
The mechanisms through which 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been shown to inhibit xanthine oxidase (XO), which is relevant in conditions like gout and hyperuricemia .
- Interaction with Biological Targets : The compound's ability to form hydrogen bonds allows it to interact with various biological targets, modulating their activity. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazolone derivatives against several pathogens, demonstrating moderate to high efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of hydroxyl groups significantly enhanced antimicrobial activity .
- Anticancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazolone derivatives exhibited cytotoxic effects. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall anticancer activity .
- Anti-inflammatory Properties : Research has demonstrated that pyrazolone derivatives can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1H-pyrazol-5(4H)-one | Contains a methyl group at position 3 | Commonly used as a starting material |
| 1-Isopropyl-3-methylpyrazole | Isopropyl group at position 1 | Exhibits different biological activities |
| 4-Hydroxycoumarin | Contains a coumarin moiety | Known for strong antioxidant properties |
| 5-Acetylpyrazolone | Acetyl group at position 5 | Utilized in various synthetic pathways |
The dual hydroxylation at the 4-position and specific isopropyl substitution pattern enhance the solubility and biological activity of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
